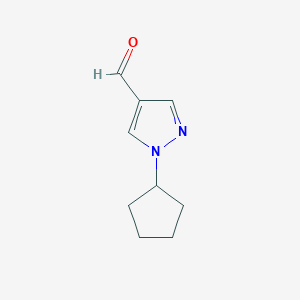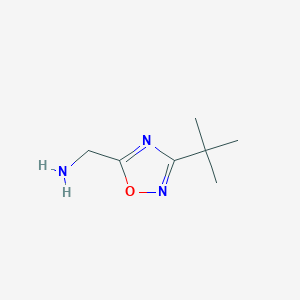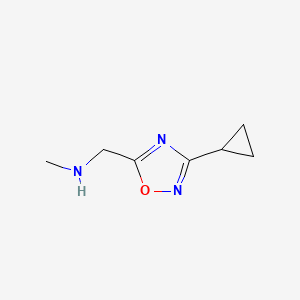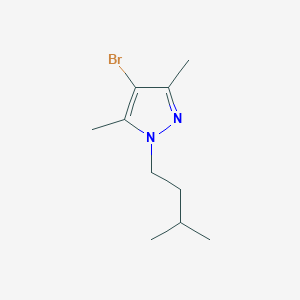
1-cyclopentyl-1H-pyrazole-4-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-1H-pyrazole-4-carbaldehyde, also known as CPP-4-CHO, is a compound of interest in the field of organic chemistry due to its potential applications in the synthesis of various compounds. CPP-4-CHO is a five-membered ring containing a carbaldehyde group, with a cyclopentyl substituent at the 1-position. CPP-4-CHO is a colorless solid with a melting point of approximately 54°C.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
Le 1-cyclopentyl-1H-pyrazole-4-carbaldéhyde sert de squelette précieux pour la conception de nouveaux composés pharmaceutiques. Les chercheurs ont exploré son potentiel en tant que bloc de construction pour le développement de médicaments ayant des activités diverses. Voici quelques applications notables :
- Propriétés antibactériennes : Le composé a montré une activité antibactérienne, ce qui le rend pertinent pour lutter contre les infections bactériennes .
- Agents anti-inflammatoires : Les enquêtes suggèrent que les dérivés de cet aldéhyde pyrazole peuvent posséder des propriétés anti-inflammatoires, ce qui pourrait être utile dans le traitement des affections inflammatoires .
- Agents anticancéreux : Les chercheurs ont exploré son potentiel en tant qu’agent anticancéreux, bien que des études supplémentaires soient nécessaires pour comprendre pleinement son mécanisme d’action .
Agrochimiques et herbicides
Le this compound a été étudié pour ses propriétés herbicides. Il peut servir de point de départ pour le développement d’herbicides respectueux de l’environnement afin de contrôler la croissance indésirable des plantes .
Activité antifongique
Le composé et ses dérivés ont démontré une activité antifongique significative contre Candida albicans, un pathogène fongique courant. Cette propriété pourrait être exploitée pour développer des médicaments antifongiques .
Science des matériaux et catalyse
Les chercheurs ont exploré l’utilisation du this compound en science des matériaux et en catalyse. Par exemple :
- Synthèse de composés hétérocycliques : Le composé a été utilisé comme bloc de construction pour synthétiser diverses structures hétérocycliques avec des applications potentielles dans les matériaux et l’électronique organique .
- Réactions catalytiques : Ses dérivés ont été étudiés comme catalyseurs dans des transformations organiques, notamment des réactions de cyclisation et la formation de liaisons carbone-carbone .
Propriétés antioxydantes
Bien que non étudié de manière approfondie, certains rapports suggèrent que les dérivés du this compound peuvent présenter une activité antioxydante. Les antioxydants jouent un rôle crucial dans la protection des cellules contre les dommages oxydatifs .
Safety and Hazards
The safety information for “1-cyclopentyl-1H-pyrazole-4-carbaldehyde” indicates that it is a hazardous substance . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-cyclopentylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-7-8-5-10-11(6-8)9-3-1-2-4-9/h5-7,9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFSSVWQIBHAEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649469 |
Source


|
| Record name | 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170364-22-3 |
Source


|
| Record name | 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopentyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)
![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)










![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)
